molecular formula C17H13NO4S2 B6079116 {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B6079116
M. Wt: 359.4 g/mol
InChI Key: YKTAUBXUHMMMHG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene ring, a thiazolidinone ring, and an acetic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps. One common synthetic route includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid to yield the desired thiazolidinone derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

{(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-22-13-7-6-10-4-2-3-5-11(10)12(13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTAUBXUHMMMHG-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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